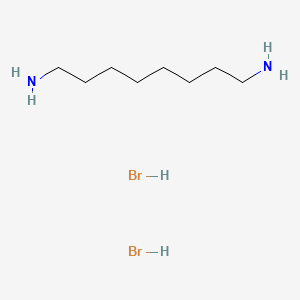
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Méthodes De Préparation
The synthesis of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate in the presence of sulfuric acid to afford a hydroxy-trans-enal. This intermediate is then subjected to chemoselective reduction with cerium chloride and sodium borohydride to yield the desired azetidine derivative .
Analyse Des Réactions Chimiques
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydrazinomethyl group can be replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in azetidines, ring-opening reactions are common, leading to the formation of linear or expanded ring compounds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The azetidine ring’s strain and reactivity also play a role in its mechanism of action, allowing it to participate in various chemical reactions within biological systems .
Comparaison Avec Des Composés Similaires
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydrazinomethyl group, leading to different reactivity and applications.
Benzyl 3-(aminomethyl)azetidine-1-carboxylate:
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c13-14-6-11-7-15(8-11)12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 |
Clé InChI |
UQNQAVSAUWOCHM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
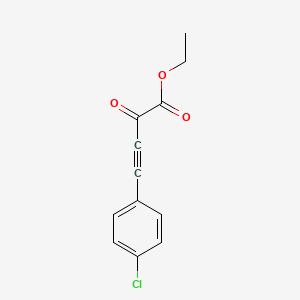
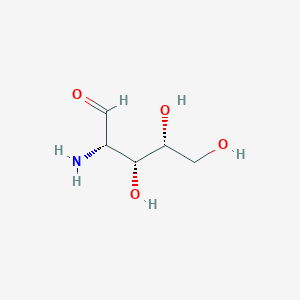
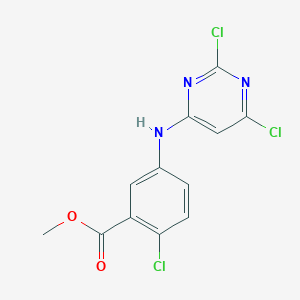
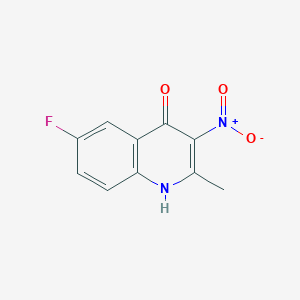
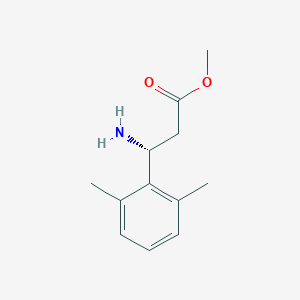
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
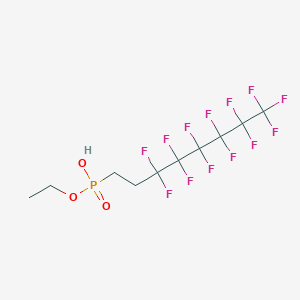
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)

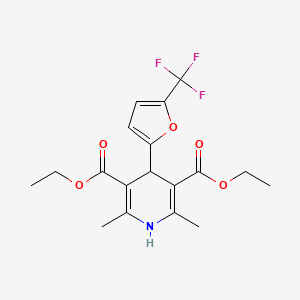
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
